N-Boc-N-desmethyl Zopiclone
Overview
Description
Scientific Research Applications
Applications in Heterocyclic Compound Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the asymmetric synthesis of amines and their derivatives, including N-heterocycles. These methodologies provide access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).
Therapeutic Research Applications
- Antidiabetic Applications: Dipeptidyl peptidase IV inhibitors, including various heterocyclic compounds such as piperazines, have been reported as antidiabetic drugs. These inhibitors play a crucial role in enhancing insulin secretion by preventing the degradation of incretin molecules (Mendieta, Tarragó, & Giralt, 2011).
- Central Nervous System (CNS) Acting Drugs: Piperazine and its analogues have been explored for their potential as CNS acting drugs. This includes investigations into their anti-mycobacterial activity and structure-activity relationship, highlighting their versatility in drug design (Girase et al., 2020).
- Antimycobacterial Activity: The structural motif of piperazine is essential in the development of potent anti-TB molecules. This underlines the significance of piperazine as a building block in addressing tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).
Mechanism of Action
Target of Action
N-Boc-N-desmethyl Zopiclone, also known as 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate or N-Boc-N-desmethylZopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative and anxiolytic effects of various drugs .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased neuronal excitability . This results in the compound’s sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, the compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system . This leads to a decrease in neuronal excitability throughout the nervous system, which can result in sedation, muscle relaxation, and a reduction in anxiety .
Pharmacokinetics
After oral administration, Zopiclone, the parent compound of this compound, is rapidly absorbed, with a bioavailability of approximately 80% . The plasma protein binding of Zopiclone has been reported to be between 45 and 80% . Zopiclone is rapidly and widely distributed to body tissues including the brain, and is excreted in urine, saliva, and breast milk . Zopiclone is partly metabolised in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . The terminal elimination half-life (t1/2 z) of Zopiclone ranges from 3.5 to 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in anxiety . These effects can be beneficial in the treatment of conditions such as insomnia .
Biochemical Analysis
Biochemical Properties
N-Boc-N-desmethyl Zopiclone interacts with various enzymes and proteins in biochemical reactions. It is metabolized into N-desmethylzopiclone and zopiclone N-oxide . The compound’s interactions with these biomolecules are complex and involve multiple steps .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interacting with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the GABA B Z receptor complex . This binding enhances the effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . The compound exerts its effects at the molecular level through this binding interaction, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound has a short half-life of about 5 hours and no long-acting metabolites . This suggests that the compound’s effects on cellular function may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher plasma concentrations of the compound were observed in rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized into N-desmethylzopiclone and zopiclone N-oxide . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXISODDJDGVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661842 | |
Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-62-6 | |
Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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